Scientific Field: Environmental Science
Summary of Application: This research focused on the residue determination of benazolin-ethyl in soil and rape seed samples by gas chromatography with electron capture detection (GC–ECD).
Methods of Application: The method involves the use of solid-phase extraction (SPE) for clean-up and gas chromatography with electron capture detection (GC-ECD) for detection.
Results: The average recoveries of the analyte range from 85.89 to 105.84% with relative standard deviations (coefficient of variation) less than 5.53% at the three spike levels (0.005, 0.1 and 0.5 mg/kg).
Scientific Field: Plant Biology
Summary of Application: This research aimed to understand the auxin activity of Benazolin using the pea straight growth test.
Methods of Application: The bioassay involved the use of etiolated pea epicotyls and the application of benazolin and indole-3-acetic acid (auxin) solutions.
Results: Maximal elongation occurred at auxin concentrations ranging from 10-6 to 10-4 M; comparable elongation occurred at a benazolin concentration of 10-4 M.
Scientific Field: Agriculture
Summary of Application: This research focused on the use of Benazolin for weed control in soybean crops.
Summary of Application: This research aimed to understand the translocation and metabolism of Benazolin in wild mustard and rape.
Results: The susceptibility of wild mustard and tolerance of the rape species to foliar-applied benazolin can be partly explained by different rates of transport to susceptible meristematic sites.
Benazolin is a chemical compound classified as a member of the benzothiazole family, specifically identified as 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid. Its molecular formula is and it has a molecular weight of approximately 233.67 g/mol . Benazolin functions primarily as a herbicide and a synthetic auxin, playing a significant role in agricultural practices to control annual weeds .
Benazolin exhibits herbicidal properties, primarily acting as a post-emergence herbicide. It is effective against various annual weeds by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism of action makes it valuable in agricultural settings for weed management . Additionally, studies indicate that benazolin may have effects on non-target plant species, highlighting the need for careful application to avoid ecological disruption .
The synthesis of benazolin involves several steps:
Interaction studies involving benazolin have focused on its effects on target and non-target species. Research indicates that while it effectively controls weeds, it can also adversely affect desirable plants if not applied judiciously. The compound's degradation products in soil have been studied to assess their environmental impact, revealing potential risks associated with its use in agricultural systems .
Several compounds share structural similarities with benazolin, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Clopyralid | Pyridine derivative | Selective herbicide with different target specificity |
Clethodim | Cyclohexene derivative | Grass-selective herbicide; less impact on broadleaf plants |
Benazolin-ethyl | Ethyl ester of benazolin | Used similarly but may have different degradation pathways |
Benazolin stands out due to its specific mechanism as a synthetic auxin and its dual role as both an herbicide and a growth regulator. Its unique chloro-substituted benzothiazole structure contributes to its biological activity, differentiating it from other herbicides that may not mimic plant hormones as effectively .
Irritant